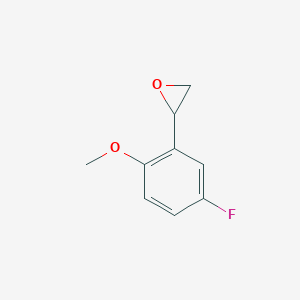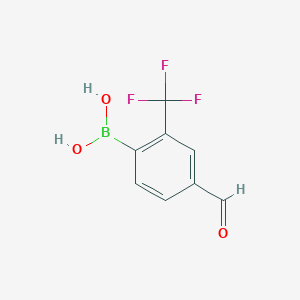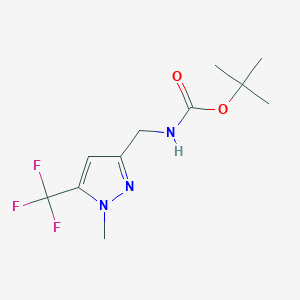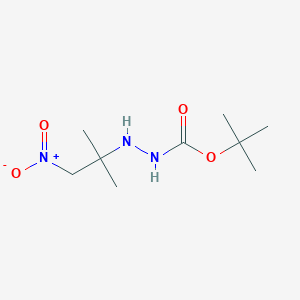
2-(5-Fluoro-2-methoxyphenyl)oxirane
Overview
Description
2-(5-Fluoro-2-methoxyphenyl)oxirane, also known as FMPO, is a heterocyclic organic compound that contains an epoxide functional group. It has a molecular formula of C9H9FO2 and a molecular weight of 168.17 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-membered cyclic ether (epoxide) and a phenyl ring substituted with a fluoro and a methoxy group .Scientific Research Applications
Chiral Resolution Reagent : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound structurally similar to 2-(5-Fluoro-2-methoxyphenyl)oxirane, has been identified as an enantiopure chiral resolution reagent. It is used for analyzing scalemic mixtures of amines, reacting with various α-chiral primary and secondary amines through a regioselective ring-opening. Its versatility is enhanced by easy identification and quantification of diastereomeric products via NMR and HPLC (Rodríguez-Escrich et al., 2005).
Synthesis of Radioligands : Another research application involves the synthesis of complex fluorinated compounds for use as radioligands in medical imaging. For instance, the synthesis of 4-(4-[11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, a potential radioligand for GABA receptors in the brain, involves a process that includes the use of related fluorinated compounds (Vos & Slegers, 1994).
Fluorescence Quenching Studies : Compounds like 4-fluoro-2-methoxyphenyl boronic acid, structurally similar to this compound, have been studied for their fluorescence quenching properties in different solvents. This research is significant in understanding the behavior of such compounds in various chemical environments (Geethanjali et al., 2015).
Photochemistry Research : The photochemistry of oxiranes, including compounds like 2,3-bis(p-methoxyphenyl)oxirane, has been a subject of research, focusing on their rearrangement and the trapping of intermediates in electron-transfer sensitized processes (Clawson et al., 1984).
Polymerization Research : The ring-opening polymerization of certain oxiranes, like 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, has been explored for creating polymers with unique structural characteristics. These studies contribute to the development of new materials with specialized properties (Merlani et al., 2015).
Synthesis of Novel Schiff Bases : Research has also been conducted on synthesizing novel Schiff bases using derivatives structurally similar to this compound. These compounds have potential applications in antimicrobial activities (Puthran et al., 2019).
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-11-8-3-2-6(10)4-7(8)9-5-12-9/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRNCTGIUAGBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226365-05-4 | |
| Record name | 2-(5-fluoro-2-methoxyphenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Boc-6-Amino-[1,4]oxazepane hydrochloride](/img/structure/B1446530.png)
![1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B1446532.png)


![Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate](/img/structure/B1446539.png)







![4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B1446550.png)

